N'-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylbenzene-1,4-diamine
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Overview
Description
N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with pyrrolo[2,3-d]pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce corresponding amines or alcohols .
Scientific Research Applications
N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides: Studied as multi-targeted kinase inhibitors.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Investigated for their necroptosis inhibitory properties.
Uniqueness
N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE stands out due to its unique structural features and its potential to inhibit multiple kinases simultaneously. This multi-targeted approach can be advantageous in treating diseases like cancer, where multiple signaling pathways are often dysregulated .
Properties
Molecular Formula |
C26H23N5 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-N-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H23N5/c1-30(2)21-15-13-20(14-16-21)29-25-24-23(19-9-5-3-6-10-19)17-31(26(24)28-18-27-25)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,27,28,29) |
InChI Key |
KHVXGTSZHPZWED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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